

Application Notes and Protocols for Anorexigenic Studies of palm11-TTDS-PrRP31

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Compound of Interest		
Compound Name:	palm11-TTDS-PrRP31	
Cat. No.:	B15599061	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palm11-TTDS-PrRP31 is a lipidized analog of the endogenous prolactin-releasing peptide (PrRP31), which has demonstrated potent anorexigenic (appetite-suppressing) effects and beneficial impacts on glucose metabolism. Its lipidation enhances stability and allows it to cross the blood-brain barrier, enabling central action after peripheral administration.[1] This document provides a detailed experimental design for preclinical anorexigenic studies of **palm11-TTDS-PrRP31**, including in vivo and in vitro protocols, data presentation guidelines, and visual workflows.

In Vivo Experimental Design: Rodent Models of Obesity

The following protocols are designed to assess the anorexigenic and metabolic effects of palm11-TTDS-PrRP31 in rodent models of diet-induced obesity (DIO).

Animal Models

Male C57BL/6J mice or Wistar rats are commonly used. Obesity is induced by feeding a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks. Age-matched, lean control animals are fed a standard chow diet.



Experimental Groups

A typical study will include the following groups (n=8-10 animals per group):

- Lean Control + Vehicle
- DIO + Vehicle
- DIO + palm11-TTDS-PrRP31 (low dose)
- DIO + palm11-TTDS-PrRP31 (high dose)
- DIO + Positive Control (e.g., Liraglutide)

Dosing

Palm11-TTDS-PrRP31 is typically dissolved in saline and administered via intraperitoneal (IP) or subcutaneous (SC) injection. Doses can range from 1 to 5 mg/kg body weight, administered once or twice daily.[2][3]

In Vivo Protocols

- House animals individually in metabolic cages for accurate measurement.[4]
- Acclimatize animals to the cages for at least 3-5 days before the experiment.[5]
- Provide a pre-weighed amount of food in the food hopper.
- Measure the remaining food and spilled food daily at the same time to calculate 24-hour food intake.
- Measure water consumption from the water bottle, accounting for any spillage.
- Continue measurements throughout the treatment period.
- Record the body weight of each animal daily or weekly.
- At the beginning and end of the study, perform body composition analysis using Dual-Energy
 X-ray Absorptiometry (DEXA) to determine fat mass, lean mass, and bone mineral density.



- Anesthetize the mouse (e.g., with isoflurane).
- Position the animal prone on the DEXA scanner platform.[8]
- Perform the scan according to the manufacturer's instructions.
- Analyze the data to quantify body composition.
- Fast animals for 4-6 hours (with free access to water).
- Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
- Administer a glucose solution (2 g/kg body weight) via oral gavage.[3]
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
- Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
- House animals individually in metabolic cages equipped for indirect calorimetry (e.g., CLAMS).[10]
- Acclimatize animals to the system for at least 24 hours.
- Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.[10]
- Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine substrate utilization.
- Calculate energy expenditure using the formula: EE = (3.815 + 1.232 x RER) x VO2.
- Ninety minutes after the final dose of palm11-TTDS-PrRP31 or vehicle, deeply anesthetize
 the animals.
- Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).



- Extract the brain and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.[11]
- Section the brain (e.g., hypothalamus) using a cryostat.
- Perform immunohistochemistry using a primary antibody against c-Fos and a suitable secondary antibody.[12]
- Image the sections and quantify c-Fos-positive cells in brain regions of interest (e.g., paraventricular nucleus, arcuate nucleus).

Data Presentation: In Vivo Studies

Table 1: Effects of palm11-TTDS-PrRP31 on Metabolic Parameters in DIO Mice



Parameter	Lean Control	DIO + Vehicle	DIO + palm11- TTDS-PrRP31 (Low Dose)	DIO + palm11- TTDS-PrRP31 (High Dose)
Body Weight Change (g)				
Cumulative Food Intake (g)				
Fat Mass (g)	_			
Lean Mass (g)	_			
OGTT AUC (mg/dL*min)				
Fasting Blood Glucose (mg/dL)	_			
Energy Expenditure (kcal/hr/kg)	-			
c-Fos Positive Cells (count/section)	-			

In Vitro Experimental Design: Cellular Mechanisms

The following protocols are designed to investigate the cellular signaling pathways activated by palm11-TTDS-PrRP31.

Cell Lines

- SH-SY5Y cells: A human neuroblastoma cell line endogenously expressing the PrRP receptor (GPR10).[12]
- CHO-K1 cells: Chinese hamster ovary cells that can be transiently or stably transfected to express GPR10.[13]



In Vitro Protocols

- Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[14]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells at 80-90% confluency using 0.25% trypsin-EDTA.[15]
- Seed SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
- Serum-starve the cells for 4-6 hours prior to treatment.
- Treat cells with **palm11-TTDS-PrRP31** (e.g., 10^-6 M) for various time points (e.g., 5, 15, 30, 60 minutes).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-30 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 [16]
- Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[17]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
- Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.



- Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in a suitable buffer for 60 minutes at 37°C.[18]
- Wash the cells to remove excess dye.
- Measure the baseline fluorescence using a fluorescence plate reader with dual excitation wavelengths (340 nm and 380 nm) and a single emission wavelength (510 nm).[19]
- Inject palm11-TTDS-PrRP31 into the wells and immediately begin recording the fluorescence ratio (340/380 nm) over time.
- An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

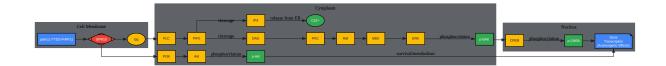
Data Presentation: In Vitro Studies

Table 2: Activation of Signaling Pathways by palm11-TTDS-PrRP31 in SH-SY5Y Cells

Signaling Protein	Control	palm11-TTDS- PrRP31 (5 min)	palm11-TTDS- PrRP31 (15 min)	palm11-TTDS- PrRP31 (30 min)
p-Akt/Total Akt Ratio				
p-ERK/Total ERK Ratio				
Intracellular Calcium (340/380 Ratio)	_			

Mandatory Visualizations Signaling Pathway of palm11-TTDS-PrRP31



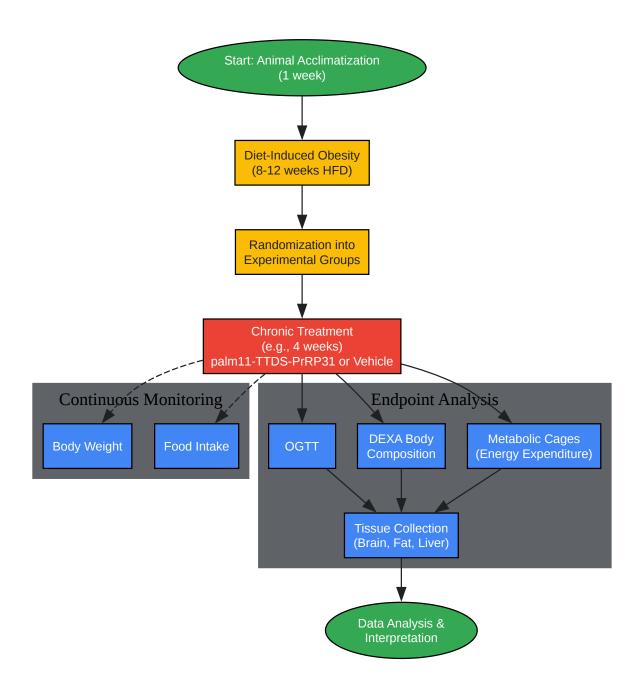


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Caption: Signaling pathways activated by palm11-TTDS-PrRP31 via the GPR10 receptor.

Experimental Workflow for In Vivo Studies





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Caption: Workflow for in vivo anorexigenic studies of palm11-TTDS-PrRP31.

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